molecular formula C13H10Cl2N2O B1319846 N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide CAS No. 926214-78-0

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide

Cat. No.: B1319846
CAS No.: 926214-78-0
M. Wt: 281.13 g/mol
InChI Key: SOWUSVCXQUGNCA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 3-amino-4-chloro-substituted aniline moiety. This compound belongs to a broader class of aromatic amides, which are frequently explored for their pharmacological and synthetic utility.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUSVCXQUGNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Amide Bond Formation

  • Reagents : 3-nitro-4-chlorobenzoic acid is reacted with 4-chloroaniline or a similar substituted aniline.
  • Condensing Agents : N,N'-diisopropylcarbodiimide (DIC) is used as a coupling agent.
  • Activators : 1-Hydroxybenzotriazole (HOBt) acts as a condensation activator to improve yield and reduce side reactions.
  • Solvent : Dichloromethane (CH2Cl2) is commonly used.
  • Conditions : The reaction is carried out at room temperature with stirring for 2-3 hours, producing a nitro-substituted benzamide intermediate.

Step 2: Reduction of Nitro Group

  • Reducing Agents : Zinc metal and sodium hydroxide (NaOH) are used to reduce the nitro group to an amino group.
  • Conditions : The reaction mixture is heated to 70-80 °C and stirred for 2-3 hours.
  • Workup : After reduction, the mixture is filtered, and the product is extracted and purified.

Detailed Experimental Procedure (Adapted from Patent CN105936625A)

Step Procedure Description Reagents & Conditions Outcome
1 In a 500 mL three-necked flask equipped with a thermometer and reflux condenser, add 10-14 g of 3-nitro-4-chlorobenzoic acid, 100-150 mL dichloromethane, 40-50 mL N,N'-diisopropylcarbodiimide, and 5-10 mL 1-hydroxybenzotriazole. Stir at room temperature for 2-3 hours. Formation of 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester intermediate. Activated ester intermediate formed.
2 Add 40-50 mL of 4-chloroaniline dropwise at 10 mL/min into the above solution while stirring. Maintain reaction for 3-5 hours under insulated conditions. Monitor by thin-layer chromatography (TLC). Amide bond formation between ester intermediate and aniline. 3-nitro-4-chloro-N-(4-chlorophenyl)benzamide formed.
3 Add 1-2 g zinc metal and 40-50 mL 0.1 mol/L NaOH to the reaction mixture. Heat to 70-80 °C and stir for 2-3 hours to reduce the nitro group to amino. Reduction step converting nitro to amino group. This compound obtained in crude form.
4 Filter the mixture and add 200-300 mL deionized water to the filtrate. Extract with petroleum ether:ethyl acetate (1:10) through a chromatographic column. Concentrate the solution by vacuum distillation to obtain the purified product as a light gray solid. Purification and isolation. Pure this compound.

Alternative Reduction Method Using Iron and Ammonium Chloride

Another method involves the reduction of a nitrobenzamide precursor using iron powder and ammonium chloride in methanol under reflux conditions:

  • Reagents : Iron powder (6.03 mmol), ammonium chloride (double molar amount relative to substrate), methanol as solvent.
  • Conditions : Reflux for approximately 7 hours.
  • Workup : After evaporation of methanol, aqueous workup with dichloromethane extraction, drying, filtration, and recrystallization from ethyl acetate and n-hexane.
  • Yield : High yield reported (~97%).
  • Characterization : Product confirmed by NMR and GC-MS (molecular weight 246.69 g/mol).

This method is effective for preparing N-(4-chlorophenyl)-3-aminobenzamide, a closely related compound, and can be adapted for this compound.

Comparative Analysis of Preparation Methods

Feature Method Using DIC/HOBt and Zinc/NaOH Reduction Method Using Iron/Ammonium Chloride Reduction
Starting Material 3-nitro-4-chlorobenzoic acid + 4-chloroaniline Nitrobenzamide precursor
Coupling Agent N,N'-diisopropylcarbodiimide (DIC) Not applicable
Activator 1-Hydroxybenzotriazole (HOBt) Not applicable
Reduction Agent Zinc + NaOH Iron powder + ammonium chloride
Solvent Dichloromethane (coupling), aqueous for reduction Methanol
Reaction Time 2-3 h (coupling), 2-3 h (reduction) 7 h reflux
Yield >95% ~97%
Purification Chromatography, recrystallization Extraction, recrystallization
Operational Complexity Moderate, requires multiple steps Simpler reduction step but longer reflux

Research Findings and Notes

  • The use of DIC and HOBt in amide bond formation significantly improves yield and reduces side reactions by activating the carboxylic acid to a reactive ester intermediate.
  • Zinc/NaOH reduction is a mild and efficient method for reducing aromatic nitro groups to amines without affecting other sensitive groups.
  • The iron/ammonium chloride reduction is a classical method, providing high yields but requires longer reflux times.
  • Purification typically involves extraction and recrystallization, ensuring the product is obtained in high purity suitable for further applications.
  • Characterization data such as NMR and GC-MS confirm the structure and purity of the synthesized compound.

Summary Table of Key Reaction Parameters

Parameter DIC/HOBt Coupling + Zn/NaOH Reduction Fe/NH4Cl Reduction
Starting Material 3-nitro-4-chlorobenzoic acid + 4-chloroaniline Nitrobenzamide
Coupling Agent N,N'-diisopropylcarbodiimide (DIC) None
Condensation Activator 1-Hydroxybenzotriazole (HOBt) None
Reduction Agent Zinc + NaOH Iron powder + ammonium chloride
Solvent Dichloromethane (coupling), aqueous (reduction) Methanol
Temperature Room temp (coupling), 70-80 °C (reduction) Reflux (~65 °C)
Time 2-3 h (coupling), 2-3 h (reduction) 7 h
Yield >95% ~97%
Purification Chromatography, recrystallization Extraction, recrystallization

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various modifications that can enhance biological activity or change its chemical properties.

Biology

The compound has been investigated for its biological activities , which include:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. It acts by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against resistant bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways relevant to disease processes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Study TypeFindings
In Vitro Studies Significant inhibition of cell proliferation in cancer cell lines (IC50 values comparable to established chemotherapeutics).
Animal Models Preclinical studies demonstrated tumor growth inhibition, supporting its potential as a cancer therapeutic agent.
Structure-Activity Relationship (SAR) Modifications in substituents were shown to enhance or diminish biological activity, indicating the importance of chemical structure in drug design.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:

Compound Name Substituents on Benzamide/Phenyl Rings Key Functional Groups Reference
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 3-Benzyl-5-hydroxyphenyl, 4-chlorobenzamide -OH, -CH2Ph
N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide 2,3-dihydro-1H-inden-2-yl, 4-chlorobenzamide Fused cycloalkane
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 4-chlorobenzamide linked to thiazole ring Thiazole heterocycle
Z-4b () 4-chlorobenzamide fused to isobenzofurooxazole Heterocyclic scaffold
RO16-1649 () N-(2-aminoethyl)-4-chlorobenzamide hydrochloride Aminoethyl side chain

Key Observations :

  • Electron-Withdrawing Groups : The 4-chloro substituent on the benzamide ring is a common feature, enhancing stability and influencing π-π stacking in biological targets .
  • Amino Group Placement: The 3-amino group on the phenyl ring in the target compound may enhance hydrogen bonding compared to analogs with non-polar substituents (e.g., benzyl or hydroxy groups in ) .

Key Observations :

  • Higher yields (e.g., 63.4% for Z-4b) are achieved with heterocyclic scaffolds, possibly due to reduced steric hindrance .
  • The target compound’s amino group may require protective strategies (e.g., acetylation in ) to prevent side reactions during synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C)
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide C13H10Cl2N2O 295.14 Not specified Not available
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide C20H15Cl2NO2 380.25 Not specified 191.6–192.8
Z-4b () C17H14ClNO3 315.75 >95% 183–249

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O

This compound features two chlorine substituents and an amino group, which influence its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biochemical effects. The exact pathways depend on the context of use, but it has been shown to affect several cellular processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that play critical roles in signaling pathways associated with cell growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various leukemia cell lines. The compound's derivatives have been synthesized and tested, revealing promising results:

CompoundCell LineIC50 (µM)
4eNB40.94
4eHL601.62
4eMV4-111.90
4eK5624.23

These results indicate that modifications in the chemical structure can significantly enhance potency against specific cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. In a study involving various benzamide derivatives, compounds similar to this compound showed varying degrees of anti-inflammatory activity, with some derivatives achieving over 50% inhibition in carrageenan-induced edema models .

Case Studies and Research Findings

Case Study 1: Antileukemic Activity
A study investigated the structure-activity relationship (SAR) of benzamide derivatives, including this compound. The findings indicated that certain modifications could enhance selectivity and potency against leukemia cells, emphasizing the importance of chemical structure in therapeutic efficacy .

Case Study 2: Anti-inflammatory Efficacy
Another research effort examined the anti-inflammatory properties of various benzamide derivatives. The study revealed that specific substitutions on the benzamide structure could lead to significant improvements in anti-inflammatory activity, suggesting potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is typically synthesized via coupling between 4-chlorobenzoyl chloride and 3-amino-4-chlorophenylamine derivatives. A Schotten-Baumann reaction (amine + acyl chloride in dichloromethane with trimethylamine as a base) is a common approach, yielding ~62% under optimized conditions . To improve yield:

  • Use anhydrous solvents to minimize hydrolysis of the acyl chloride.
  • Control stoichiometry (1:1 molar ratio of amine to acyl chloride) to reduce side products.
  • Monitor reaction progress via TLC and purify via recrystallization (e.g., DMSO as solvent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H NMR : Look for amide proton resonance at δ ~10.1 ppm (broad singlet, NH) and aromatic protons in the δ 7.2–8.0 ppm range, with splitting patterns confirming substitution .
  • 13C NMR : Carbonyl signals at ~165 ppm (amide C=O) and aromatic carbons between 120–140 ppm .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 295.1 for [M+H]+) .
  • X-ray Crystallography : Confirms dihedral angles between aromatic rings (e.g., ~30° for similar benzamide derivatives) .

Q. What are the common impurities or by-products formed during synthesis, and how are they identified and quantified?

  • Methodological Answer :

  • By-products : Unreacted starting materials (e.g., free amine or acyl chloride hydrolysis products like 4-chlorobenzoic acid).
  • Identification : Use HPLC with UV detection (λ = 254 nm) to separate impurities. Compare retention times with standards .
  • Quantification : Integrate impurity peaks relative to the main product. For trace analysis, employ LC-MS to detect low-abundance species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents. For example:

  • Antimicrobial Activity : Derivative N-[2-(2-chlorophenyl)-benzimidazol-1-ylmethyl]-4-chlorobenzamide showed potent activity (MIC = 2 µg/mL) , while others were inactive. To reconcile discrepancies:
  • Perform comparative assays under standardized conditions (e.g., CLSI guidelines).
  • Use isogenic bacterial strains to isolate target-specific effects .
  • Structural Modifications : Introduce halogen substituents (e.g., Cl vs. CF3) and evaluate activity trends via dose-response curves .

Q. What strategies are recommended for elucidating the binding mechanisms of this compound with bacterial enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial targets (e.g., acps-pptase). Focus on hydrogen bonds between the amide group and enzyme active sites .
  • Enzyme Inhibition Assays : Measure IC50 values using purified enzymes (e.g., pptase) and compare with control inhibitors.
  • Site-Directed Mutagenesis : Modify key residues (e.g., Ser-98 in acps-pptase) to validate binding pockets .

Q. How do structural modifications, such as halogen substitution or benzimidazole integration, impact the compound's pharmacological profile?

  • Methodological Answer :

  • Halogen Effects : Chlorine at the 4-position enhances lipophilicity (logP ↑), improving membrane permeability. Trifluoromethyl groups (CF3) increase metabolic stability .
  • Benzimidazole Hybrids : Derivatives like N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide show dual activity (antimicrobial + anti-inflammatory) due to π-π stacking with DNA or COX-2 .
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., -NO2, -OCH3) and correlate changes in IC50 or MIC with electronic (Hammett σ) or steric parameters .

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